molecular formula C12H16ClNO2 B6157366 ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride CAS No. 2156703-26-1

ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride

Cat. No. B6157366
CAS RN: 2156703-26-1
M. Wt: 241.7
InChI Key:
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Description

Ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is a chemical compound . It belongs to the class of compounds known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based compounds, both natural and synthetic, exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored . Despite the success of the CDC approach, sometimes the use of stoichiometric amount of oxidant limits its versatility .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain compounds .


Chemical Reactions Analysis

The reactions involving the isomerization of iminium intermediate (exo/endo isomerization) are highlighted in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 1,2,3,4-Tetrahydroisoquinoline has a refractive index of n20/D 1.568 (lit.) and a boiling point of 232-233 °C (lit.) .

Mechanism of Action

While the specific mechanism of action for ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is not mentioned in the retrieved sources, it is known that THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

While specific safety and hazard information for ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride is not available in the retrieved sources, similar compounds have been associated with certain hazard statements such as H301, H315, H319, and H335 .

Future Directions

The future directions in the research of THIQ derivatives like ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride could involve the development of novel THIQ analogs with potent biological activity . There is also a growing interest in the development of new and environmentally friendly methods for the synthesis of THIQ derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride involves the condensation of ethyl 3-oxobutanoate with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by esterification with hydrochloric acid.", "Starting Materials": [ "Ethyl 3-oxobutanoate", "1,2,3,4-tetrahydroisoquinoline", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 3-oxobutanoate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base to form ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate.", "Step 2: The resulting product is then treated with hydrochloric acid to form ethyl 1,2,3,4-tetrahydroisoquinoline-4-carboxylate hydrochloride." ] }

CAS RN

2156703-26-1

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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